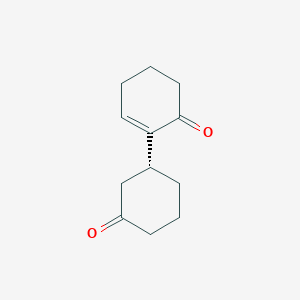
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone is an organic compound with the molecular formula C12H16O2. It contains 31 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 six-membered rings, and 2 aliphatic ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone can be achieved through the self-condensation of cyclohexanone. This reaction can be catalyzed by various catalysts, such as HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures . The reaction is carried out under mild conditions, with the reaction temperature being relatively low and the selectivity of the dimer being close to 100%. The apparent activation energy for the dimer formation reaction is 54 kJ mol−1 .
Another method involves the use of TiO2/Al2O3 catalysts. The optimal reaction conditions for this method include a reaction temperature of 393.15 K, an agitation rate of 300 r/min, and a catalyst dosage of 8%. The conversion of cyclohexanone is 29.11%, with close to 100% ultrahigh selectivity .
Industrial Production Methods
The industrial production of this compound typically involves the aldol self-condensation reaction of cyclohexanone. This method produces two resonance isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. These isomers are intermediates for o-phenylphenol, an important fine chemical widely used in various industries .
Chemical Reactions Analysis
Types of Reactions
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as different isomers and reduced or oxidized forms of the compound.
Scientific Research Applications
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. The specific pathways and targets involved depend on the particular reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone include other cyclohexenone derivatives and cyclohexanone derivatives. Some examples include:
- 2-(1-cyclohexenyl)cyclohexanone
- 2-cyclohexylidenecyclohexanone
- Various substituted cyclohexenones
Uniqueness
This compound is unique due to its specific structure, which includes two six-membered rings and two aliphatic ketone groups. This structure allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in the synthesis of fine chemicals and other organic compounds .
Properties
CAS No. |
919089-32-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[(1R)-3-oxocyclohexyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m1/s1 |
InChI Key |
ALMOMJDOWMBEBN-SECBINFHSA-N |
Isomeric SMILES |
C1CC=C(C(=O)C1)[C@@H]2CCCC(=O)C2 |
Canonical SMILES |
C1CC=C(C(=O)C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
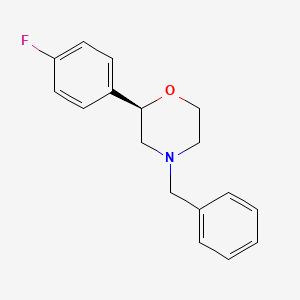

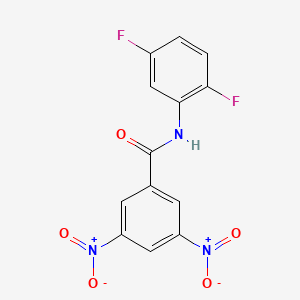

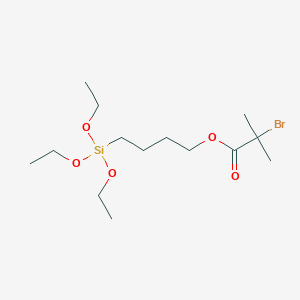
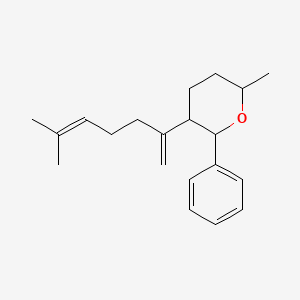
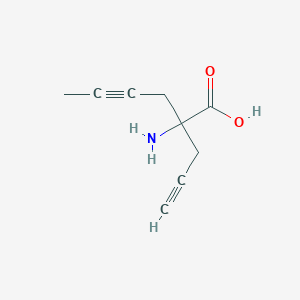

![(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635258.png)
